
GS967
Overview
Description
GS967, also known as GS-458967, is a potent and selective inhibitor of cardiac late sodium current (late INa). It has been extensively studied for its antiarrhythmic properties, particularly in the context of cardiac arrhythmias. The compound is known for its ability to mitigate and reverse proarrhythmic consequences induced by various agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GS967 involves multiple steps, starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of advanced organic synthesis techniques, including the formation of triazolo and pyridine rings .
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then formulated into various forms, including solid and solution forms, for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: GS967 primarily undergoes reactions related to its interaction with sodium channels. It exhibits use-dependent block (UDB) of sodium current, which is a key feature of its antiarrhythmic action .
Common Reagents and Conditions: The compound is typically studied in the presence of sodium channel enhancers or inhibitors to evaluate its efficacy. Common reagents include ATX-II, a late sodium current enhancer, and E-4031, an IKr inhibitor .
Major Products Formed: The primary product of this compound’s interaction with sodium channels is the inhibition of late sodium current, which helps in stabilizing cardiac action potentials and reducing arrhythmias .
Scientific Research Applications
Epilepsy Treatment
GS967 has been extensively studied for its antiepileptic properties. Research indicates that it effectively reduces seizure activity in mouse models with mutations associated with epilepsy.
-
Case Study: SCN8A Encephalopathy
- In a study involving the Scn8a-N1768D/+ mouse model, this compound demonstrated significant efficacy in reducing seizure frequency and severity. Chronic treatment resulted in:
- Mechanistic Insights
Data Table: Efficacy of this compound in Epileptic Models
Parameter | Untreated Mice | This compound Treated Mice |
---|---|---|
Seizure Frequency (episodes/day) | High | Significantly Reduced |
Survival Rate (6 months) | 20% | 100% |
Behavioral Toxicity | Present | Absent |
Antiarrhythmic Properties
This compound has also been investigated for its potential as an antiarrhythmic agent. It selectively blocks late sodium currents (I_NaL), which are associated with various cardiac arrhythmias.
-
Case Study: Ventricular Arrhythmias
- In models of long QT syndrome, this compound effectively suppressed polymorphic ventricular tachycardia by counterbalancing reduced repolarization reserve:
- Mechanistic Insights
Data Table: Effects of this compound on Cardiac Function
Parameter | Control Group | This compound Treated Group |
---|---|---|
Frequency of EADs | High | Significantly Reduced |
Incidence of PVT | Present | Absent |
Action Potential Duration | Prolonged | Normalized |
Mechanism of Action
GS967 exerts its effects by selectively inhibiting the late sodium current in cardiac myocytes. This inhibition is achieved through a use-dependent block mechanism, where the compound preferentially binds to and stabilizes the inactivated state of sodium channels. This action reduces the persistent sodium current and helps in normalizing cardiac action potentials .
Comparison with Similar Compounds
GS967 is often compared with other sodium channel inhibitors, such as:
Ranolazine: Another late sodium current inhibitor, but this compound has shown more potent use-dependent block of sodium current.
Lidocaine: A well-known sodium channel blocker used as a local anesthetic and antiarrhythmic agent.
Eleclazine (GS-6615): Similar to this compound, eleclazine also inhibits late sodium current, but this compound has demonstrated more potent effects in various models.
Biological Activity
GS967, also known as GS-458967, is a novel sodium channel modulator that has garnered significant attention for its biological activity, particularly in the context of epilepsy and cardiac arrhythmias. This article synthesizes findings from various studies to elucidate the compound's mechanism of action, efficacy in animal models, and potential therapeutic applications.
This compound primarily targets the persistent sodium current (INaP) while having minimal effects on the peak sodium current (INa). This selective inhibition is crucial because persistent sodium currents are implicated in various pathophysiological conditions, including epilepsy and cardiac arrhythmias. The compound exhibits a strong use-dependent block, meaning that its inhibitory effects increase with higher frequencies of neuronal firing, which is particularly beneficial in conditions characterized by excessive neuronal excitability.
Efficacy in Epilepsy Models
Multiple studies have demonstrated the antiepileptic effects of this compound in various mouse models:
- Dravet Syndrome Model : In Scn1a +/− mice, which model Dravet syndrome, this compound treatment significantly reduced seizure frequency and improved survival rates. In a controlled study, this compound-treated mice experienced no seizures over a 48-hour observation period compared to 52 seizures in untreated controls (p < 0.006) . The average plasma concentration achieved was approximately 1.0 μM, indicating effective brain penetration.
- SCN8A Encephalopathy Model : this compound was also tested in Scn8a-N1768D/+ mice, where it provided dose-dependent protection against seizures induced by maximal electroshock (MES). Chronic treatment resulted in a significant reduction in seizure burden and complete protection from seizure-associated lethality without overt behavioral toxicity .
Table: Summary of Efficacy in Animal Models
Cardiac Applications
In addition to its antiepileptic properties, this compound has shown promise as an antiarrhythmic agent:
- Cardiac Sodium Channel Modulation : this compound effectively inhibits late sodium currents (INaL) in cardiac myocytes, which are associated with various arrhythmias. Studies have indicated that this compound does not affect the peak INa but significantly slows recovery from fast inactivation and alters voltage-dependence of INa inactivation .
- Polymorphic Ventricular Tachycardia : In transgenic rabbit models of long QT syndrome type 2 (LQT2), this compound suppressed early afterdepolarizations (EADs), demonstrating its potential to mitigate arrhythmogenic risks associated with prolonged cardiac repolarization .
Case Studies and Experimental Data
- Study on Persistent Sodium Current :
- Electrophysiological Effects :
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of GS967 in cardiac electrophysiology, and how is its selectivity for late sodium current (INaL) validated experimentally?
this compound selectively inhibits the late sodium current (INaL) with an IC50 of 0.13 µM in ventricular myocytes and 0.21 µM in isolated hearts, as demonstrated using ATX-II-induced INaL enhancement models. Its selectivity is confirmed by minimal effects on peak sodium current (INaP) at hyperpolarized holding potentials (−120 mV) and negligible impact on potassium currents (IKr) or action potential duration (APD) under baseline conditions. Methodologically, voltage-clamp protocols with step depolarizations and APD measurements in isolated cardiomyocytes are standard validation approaches .
Q. Which experimental models are commonly used to study this compound's antiarrhythmic effects, and what key parameters are measured?
Preclinical models include:
- Ischemia/reperfusion-induced arrhythmias : this compound reduces APD dispersion and suppresses ventricular fibrillation (VF) by decreasing depolarization heterogeneity.
- ATX-II/E-4031 models : this compound reverses proarrhythmic effects (early afterdepolarizations, EADs) and prevents torsades de pointes (TdP).
- Oxidative stress models : H2O2-induced ventricular tachycardia (VT) and VF are suppressed via INaL inhibition. Key parameters: APD variability, INaL density (via voltage-clamp), and arrhythmia incidence (electrogram recordings) .
Q. How does this compound differ from traditional Class I antiarrhythmic drugs like mexiletine in modulating sodium currents?
Unlike mexiletine (a Class I/B drug), this compound exhibits faster offset kinetics (recovery time constant: 110 ms vs. 289 ms for mexiletine) and stronger INaL suppression (79% vs. 63% reduction in current integrals). While both drugs reduce beat-to-beat APD variability, this compound shows greater specificity for INaL over INaP at therapeutic concentrations, minimizing proarrhythmic risks associated with peak sodium channel blockade .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound's efficacy in suppressing early afterdepolarizations (EADs)?
Some studies report this compound fails to fully suppress EADs in canine ventricular myocytes (35–40% persistence at 1 µM), despite strong INaL inhibition. This discrepancy may arise from differences in experimental conditions (e.g., pacing rates, species-specific ion channel expression) or contributions from calcium-dependent proarrhythmic mechanisms. Methodological recommendations:
- Use dynamic clamp to simulate human INaL/ICa interactions.
- Compare results across species (e.g., murine vs. canine models) .
Q. What methodologies are critical for assessing this compound's frequency-dependent INaL blockade in translational studies?
- Action potential voltage clamp (APVC) : Quantifies INaL during physiologically shaped action potentials.
- Use-dependent protocols : Apply rapid pacing (e.g., 2.5 Hz) to evaluate INaL inhibition kinetics.
- Recovery from inactivation : Measure time constants (τ) of Vmax recovery post-pacing to assess drug binding kinetics. Example: this compound exhibits use-dependent block (UDB) with an IC50 of 0.07 µM for INaP, superior to ranolazine (IC50 = 16 µM) .
Q. How does this compound's efficacy in neurological models (e.g., Dravet syndrome) inform its cardiac applications?
In Scn1a+/- mice, this compound reduces seizure incidence by selectively suppressing pyramidal neuron excitability without affecting interneurons. This neuron-specific modulation parallels its cardiac selectivity for INaL over INaP. Researchers can leverage patch-clamp electrophysiology in hippocampal slices to compare sodium current inhibition profiles in neuronal and cardiac tissues .
Q. What statistical approaches are recommended for analyzing this compound's effects on arrhythmia burden in large-scale studies?
- Nonparametric repeated-measures ANOVA : For comparing arrhythmia incidence pre/post-GS967 in ex vivo heart models.
- Fisher’s exact test : To assess categorical outcomes (e.g., VT/VF termination rates).
- Multivariate regression : For correlating APD shortening with arrhythmia suppression in heterogeneous myocardial substrates .
Q. Data Contradictions and Methodological Challenges
Q. Why do some studies report minimal effects of this compound on QT interval despite significant APD shortening?
this compound reduces APD without altering ventricular repolarization homogeneity, thereby avoiding QT prolongation. However, species-specific differences (e.g., murine vs. human ion channel isoforms) and experimental pacing rates (e.g., slower rates exaggerate APD changes) can influence outcomes. Standardization of pacing protocols (e.g., CL = 300–1000 ms) is critical for cross-study comparisons .
Q. How can researchers address the debate over this compound's classification as a selective INaL inhibitor?
While this compound was initially classified as a selective INaL blocker, evidence of INaP inhibition at rapid pacing rates (CL = 300–400 ms) challenges this view. Recommendations:
- Perform concentration-response curves for INaP/INaL across multiple holding potentials.
- Use mutant sodium channels (e.g., F1760A) to dissect binding sites for INaL vs. INaP .
Q. What translational gaps exist between this compound's in vitro efficacy and in vivo arrhythmia suppression?
In vitro studies show this compound eliminates EADs in isolated myocytes, but in vivo models require higher doses for VT/VF suppression due to pharmacokinetic factors (e.g., protein binding, tissue penetration). Strategies:
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N3O/c15-13(16,17)12-22-21-11-6-3-9(7-23(11)12)8-1-4-10(5-2-8)24-14(18,19)20/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVBKJITJDHASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.